molecular formula C19H20F3N3O3S B2531804 N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 2034547-71-0

N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2531804
CAS No.: 2034547-71-0
M. Wt: 427.44
InChI Key: HNVUOZMATVRZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a synthetic heterocyclic compound composed of a furan ring, a thiomorpholine ring, and a trifluoromethylphenyl group, connected by an ethanediamide (oxalamide) linker. The structure suggests significant potential for pharmaceutical and agrochemical research. Heterocyclic compounds containing furan and thiophene (structurally similar to thiomorpholine) moieties are recognized as privileged structures in medicinal chemistry and are found in a variety of bioactive molecules and approved drugs, including antibacterial agents and HIV protease inhibitors . Furthermore, the incorporation of a thiomorpholine ring, a sulfur-containing heterocycle, may contribute to unique biological activity and interaction with enzymatic targets, as sulfur-containing heterocycles are a common feature in many modern fungicides and pharmaceuticals . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and membrane permeability. The ethanediamide spacer is a versatile linker known to confer specific conformational properties to molecules. This combination of features makes this compound a promising candidate for researchers exploring new chemical entities in areas such as antimicrobial development, enzyme inhibition, and receptor modulation. This product is intended for non-human research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3S/c20-19(21,22)14-1-3-15(4-2-14)24-18(27)17(26)23-11-16(13-5-8-28-12-13)25-6-9-29-10-7-25/h1-5,8,12,16H,6-7,9-11H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVUOZMATVRZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiomorpholine intermediates, followed by their coupling with the ethanediamide backbone. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce high-purity N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction can lead to the formation of reduced thiomorpholine derivatives.

Scientific Research Applications

N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethanediamide Derivatives

N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide ()

  • Structural Similarities : Both compounds share an ethanediamide core.
  • Key Differences : The analog replaces the furan and thiomorpholine with a thiazolo-triazol heterocycle and methoxyphenyl group.
  • Implications : The thiazolo-triazol system likely enhances aromatic stacking interactions, while the methoxy group increases electron density compared to the trifluoromethyl group in the target compound. This may alter solubility and target selectivity .

Trifluoromethylphenyl-Containing Compounds

N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}pyrimidin-2-amine (T134) ()

  • Structural Similarities : Shares the 3-(trifluoromethyl)phenyl group.
  • Key Differences : T134 incorporates a pyrimidine amine and diphenylmethyl group instead of the ethanediamide-furan-thiomorpholine system.
  • Implications : The pyrimidine ring in T134 may engage in hydrogen bonding, whereas the target compound’s furan and thiomorpholine could prioritize hydrophobic interactions .

N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide ()

  • Structural Similarities : Contains a trifluoromethyl group and carboxamide linker.
  • Key Differences : Uses a pyrazole-carboxamide scaffold with chloro-substituted aromatic rings.
  • Implications : The pyrazole ring in this agrochemical candidate suggests pesticidal activity, whereas the target compound’s thiomorpholine may target neurological or metabolic pathways .

Thiomorpholine vs. Morpholine Derivatives

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ()

  • Structural Similarities : Both include a morpholine/thiomorpholine ring.
  • Key Differences : The morpholine in this compound is part of an acetamide-thiazole system, lacking the furan and trifluoromethylphenyl groups.
  • Implications : Replacing oxygen with sulfur in thiomorpholine (target compound) may improve lipid solubility and alter pharmacokinetics .

Physicochemical and Bioactivity Trends

Property Target Compound Analog () T134 ()
Molecular Weight ~500 g/mol (estimated) 494.52 g/mol 405.41 g/mol
Key Functional Groups Furan, thiomorpholine, CF3 Thiazolo-triazol, methoxyphenyl Pyrimidine, CF3
Predicted LogP ~3.5 (moderate lipophilicity) ~2.8 (lower due to methoxy group) ~4.1 (higher due to diphenylmethyl)
Potential Applications Neuroactive/antimicrobial agents Anticancer/kinase inhibitors Antiviral/anti-inflammatory agents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.